molecular formula C20H27N3O7 B10853942 Z-Vad-cho

Z-Vad-cho

Cat. No.: B10853942
M. Wt: 421.4 g/mol
InChI Key: YYQWNJQKDSNAES-QRTARXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-VAD-CHO, also known as benzyloxycarbonyl-valyl-alanyl-aspartyl-CHO, is a potent and cell-permeable inhibitor of caspases. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research to study the mechanisms of apoptosis and to inhibit caspase activity in various experimental models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-CHO involves the coupling of benzyloxycarbonyl-valyl-alanyl-aspartyl with an aldehyde group. The process typically includes the following steps:

  • Protection of the amino groups of valine, alanine, and aspartic acid.
  • Coupling of the protected amino acids to form the peptide chain.
  • Deprotection of the amino groups.
  • Introduction of the aldehyde group to the aspartic acid residue.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Z-VAD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. These include:

Common Reagents and Conditions:

    Reagents: this compound, caspases, cell culture media.

    Conditions: Cell culture conditions, typically involving incubation at 37°C with appropriate cell lines.

Major Products Formed:

Scientific Research Applications

Z-VAD-CHO has a wide range of applications in scientific research, including:

Mechanism of Action

Z-VAD-CHO exerts its effects by irreversibly binding to the catalytic site of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, leading to increased cell survival. Additionally, in the absence of caspase activity, this compound can trigger necroptosis by inhibiting caspase-8, which is involved in the regulation of this alternative cell death pathway .

Similar Compounds:

Uniqueness of this compound: this compound is unique in its ability to inhibit a broad range of caspases, making it a valuable tool for studying various aspects of apoptosis and necroptosis. Its cell-permeable nature allows it to be used effectively in both in vitro and in vivo studies, providing insights into the complex mechanisms of cell death and survival .

Properties

Molecular Formula

C20H27N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H27N3O7/c1-12(2)17(23-20(29)30-11-14-7-5-4-6-8-14)19(28)21-13(3)18(27)22-15(10-24)9-16(25)26/h4-8,10,12-13,15,17H,9,11H2,1-3H3,(H,21,28)(H,22,27)(H,23,29)(H,25,26)/t13-,15-,17-/m0/s1

InChI Key

YYQWNJQKDSNAES-QRTARXTBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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